3-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile
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Overview
Description
3-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile is an organic compound that features a 1,3,4-oxadiazole ring, a formyl group, and a benzonitrile moiety. The 1,3,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile typically involves the cyclization of hydrazides with aldehydes or carboxylic acids. One common method is the reaction of a benzonitrile derivative with an acylhydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of a base such as potassium carbonate (K₂CO₃) and a solvent like acetonitrile (MeCN) under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-(5-Carboxy-1,3,4-oxadiazol-2-YL)benzonitrile.
Reduction: 3-(5-Formyl-1,3,4-oxadiazol-2-YL)benzylamine.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to the biological activity of the oxadiazole ring.
Materials Science: The compound is used in the development of high-energy materials and as a building block for advanced polymers.
Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function . The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(5-Aryl-1,3,4-oxadiazol-2-YL)benzonitrile: Similar structure but with different substituents on the oxadiazole ring.
3-(5-Substituted-1,3,4-oxadiazol-2-YL)benzonitrile: Variations in the substituents can lead to different biological activities and properties.
Uniqueness
3-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile is unique due to the presence of the formyl group, which can participate in specific chemical reactions and interactions that are not possible with other substituents. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H5N3O2 |
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Molecular Weight |
199.17 g/mol |
IUPAC Name |
3-(5-formyl-1,3,4-oxadiazol-2-yl)benzonitrile |
InChI |
InChI=1S/C10H5N3O2/c11-5-7-2-1-3-8(4-7)10-13-12-9(6-14)15-10/h1-4,6H |
InChI Key |
UVWJUWOOJLGUEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=C(O2)C=O)C#N |
Origin of Product |
United States |
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